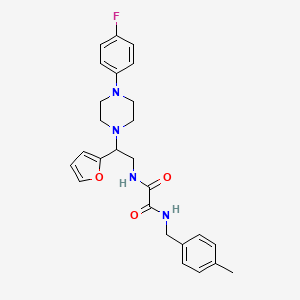

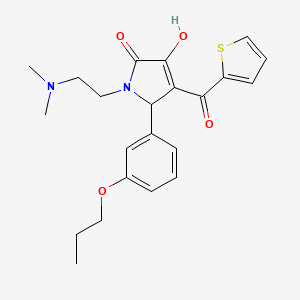

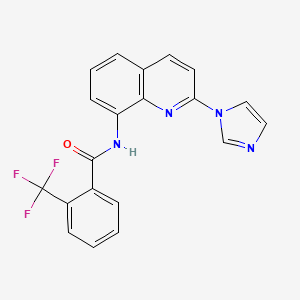

![molecular formula C18H11Cl2N3S B2695998 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile CAS No. 339026-28-7](/img/structure/B2695998.png)

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile (DCPP) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that has a melting point of 100-102 °C. DCPP has a wide range of applications in the field of organic chemistry and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers, dyes, and catalysts.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

- Researchers synthesized novel pyridine derivatives, including the compound of interest, and conducted molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activities, indicating their potential in medicinal chemistry and drug design (Flefel et al., 2018).

Reactions and Antimicrobial Properties

- Another study focused on the synthesis and reactions of pyridine carbonitrile derivatives, including 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile. This research highlighted their promising antimicrobial and antioxidant properties (H. H et al., 2015).

Photocatalytic Applications

- A study on the photocatalytic decarboxylation of similar compounds in acetonitrile provided insights into the chemical transformations that this class of compounds can undergo. This research may be relevant for applications in photocatalysis and synthetic organic chemistry (Suzuki et al., 1976).

Solvent-Stabilized Molecular Capsules

- In another study, researchers explored the formation of molecular capsules in acetonitrile, which could have implications for the use of such compounds in supramolecular chemistry and material science (Shivanyuk et al., 2003).

Carbonyl Reductase Inhibition

- The compound was also investigated for its ability to inhibit Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments. This suggests its potential use in cancer research and therapy (Amankrah et al., 2021).

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3S/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(23-22-17)24-13-4-2-1-3-5-13/h1-10,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBTDGWPIGQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

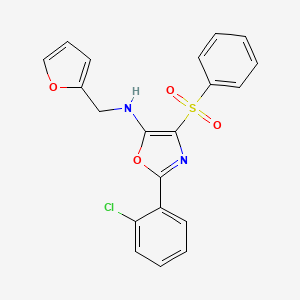

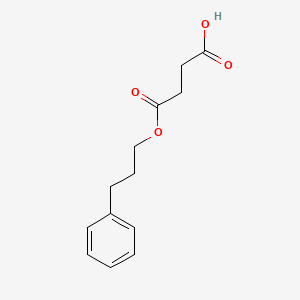

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

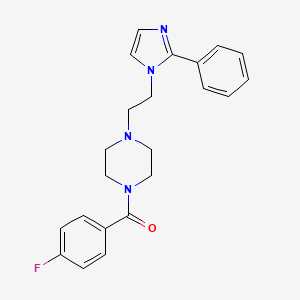

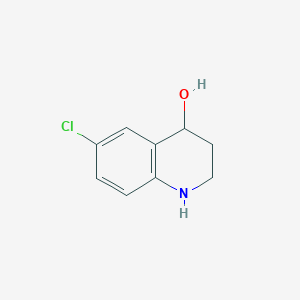

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)

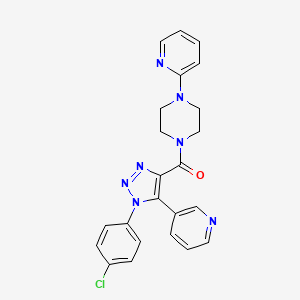

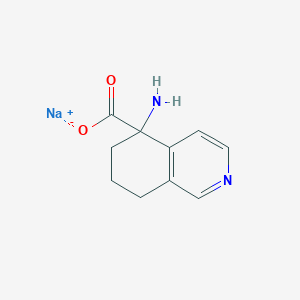

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)